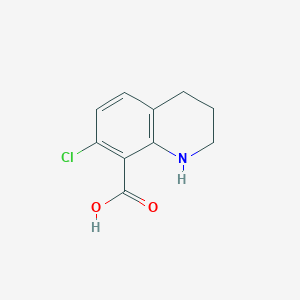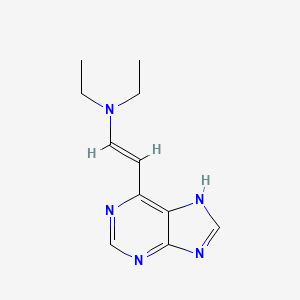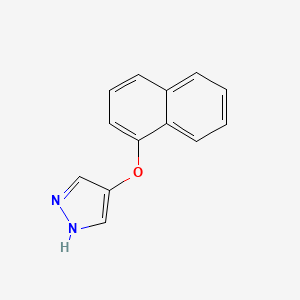
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline is a heterocyclic compound that contains both imidazole and quinoline moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylquinoline with an imidazole derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 8-(4,5-Dihydro-1H-imidazol-2-yl)-quinoline
- 3-methyl-5,6,7,8-tetrahydroquinoline
- 4,5-dihydro-1H-imidazole derivatives
Uniqueness
8-(4,5-Dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline is unique due to the combination of imidazole and quinoline moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
8-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C13H17N3/c1-9-7-10-3-2-4-11(12(10)16-8-9)13-14-5-6-15-13/h7-8,11H,2-6H2,1H3,(H,14,15) |
InChI Key |
KCUJXSAYHPYVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCC2)C3=NCCN3)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-Dihydro-4h-benzo[h]thiochromen-4-one](/img/structure/B11890589.png)

![7-amino-5H-chromeno[2,3-b]pyridin-5-one](/img/structure/B11890608.png)


![4-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890620.png)
![tert-Butyl 1,5-diazaspiro[3.4]octane-1-carboxylate](/img/structure/B11890626.png)
![8-(1-Hydroxyethyl)-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11890636.png)
![6-((Methylthio)methyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11890637.png)




